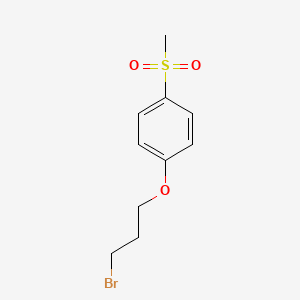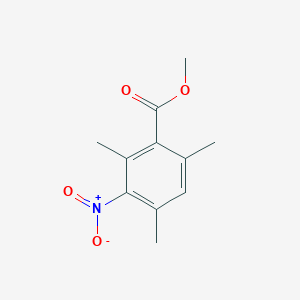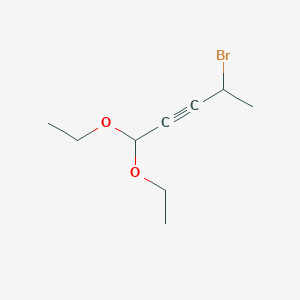
4-Bromo-1,1-diethoxypent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,1-diethoxypent-2-yne is an organic compound characterized by the presence of a bromine atom, two ethoxy groups, and a pent-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-diethoxypent-2-yne typically involves the reaction of 4-bromo-1-butyne with diethyl ether under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,1-diethoxypent-2-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of 4-iodo-1,1-diethoxypent-2-yne.
Oxidation: Formation of 4-bromo-1,1-diethoxypentan-2-one.
Reduction: Formation of 4-bromo-1,1-diethoxypentane.
Aplicaciones Científicas De Investigación
4-Bromo-1,1-diethoxypent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,1-diethoxypent-2-yne involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom and ethoxy groups play a crucial role in its reactivity, facilitating different types of chemical reactions. The compound’s ability to undergo substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-butyne: Shares the bromine and alkyne functional groups but lacks the ethoxy groups.
1,1-Diethoxy-2-pentyne: Similar structure but without the bromine atom.
4-Iodo-1,1-diethoxypent-2-yne: An iodine analog of 4-Bromo-1,1-diethoxypent-2-yne.
Uniqueness
This compound is unique due to the combination of bromine and ethoxy groups on a pent-2-yne backbone
Propiedades
IUPAC Name |
4-bromo-1,1-diethoxypent-2-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBKEYVOLQHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
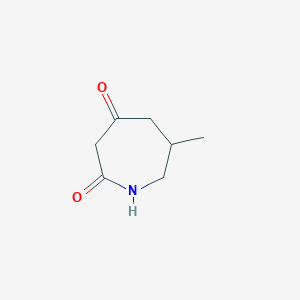
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)
![3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea](/img/structure/B2955971.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)
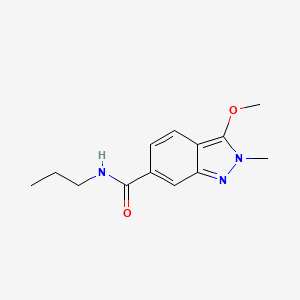
![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
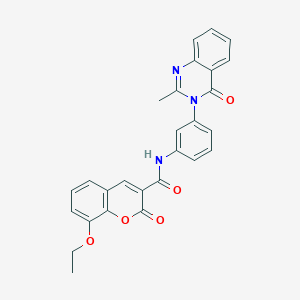
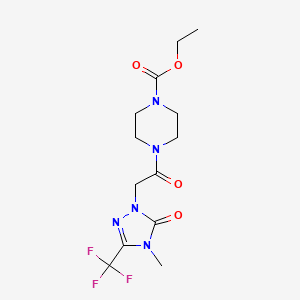
![1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955986.png)
